![molecular formula C13H9ClN4O2S B2457387 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)pyrazine-2-carboxamide CAS No. 1171054-97-9](/img/structure/B2457387.png)

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)pyrazine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

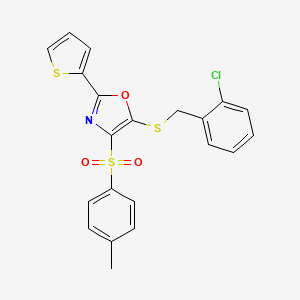

“N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)pyrazine-2-carboxamide” is a research compound. It contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed based on IR, 1H, 13C NMR and mass spectral data . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The inclusion of the thiazole ring in synthesized structures is considered responsible for the compact protective coating formed as a result of mixed interactions during their adsorption over metal surfaces following Langmuir adsorption curves .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed based on their C, H, and N analysis . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .科学的研究の応用

Anti-Inflammatory Properties

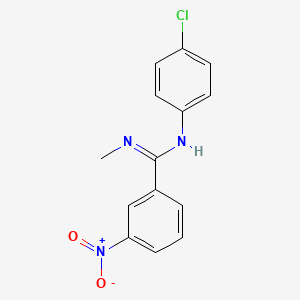

Inflammation plays a crucial role in various diseases, and compounds with anti-inflammatory activity are of great interest. Researchers have synthesized derivatives of N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino)]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides. These compounds were evaluated for their anti-inflammatory effects . Notably:

Anticancer Activity

While specific studies on this compound are limited, related thiazole derivatives have shown promise in anticancer research. Further investigations are warranted to explore its potential against cancer cell lines .

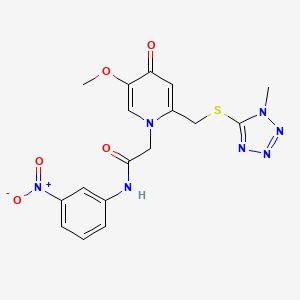

Antibacterial Properties

Although direct evidence for N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)pyrazine-2-carboxamide is scarce, thiazole compounds have demonstrated antibacterial activity. Consider exploring its effects against bacterial strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi .

Peptide Complexation

Thiazole derivatives have been studied for their ability to form complexes with peptides and drugs. Investigate whether this compound can interact with peptides and enhance their bioactivity .

Anti-Inflammatory and Analgesic Effects

The presence of a thiazolidinone ring in related compounds has been associated with greater anti-inflammatory and analgesic activity. Consider exploring this aspect further .

作用機序

Target of Action

The compound, also known as N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide, is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They act against the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the synthesis of the cell wall of M. tuberculosis, leading to the bacterium’s death . In addition, benzothiazole derivatives have shown anti-inflammatory properties, inhibiting COX-1 and COX-2 enzymes .

Biochemical Pathways

The inhibition of DprE1 disrupts the arabinogalactan biosynthesis pathway, a critical component of the mycobacterial cell wall . The anti-inflammatory properties are due to the inhibition of the cyclooxygenase pathway, reducing the production of prostaglandins .

Pharmacokinetics

Benzothiazole derivatives are generally well-absorbed and exhibit good bioavailability

Result of Action

The result of the compound’s action is the death of M. tuberculosis due to the disruption of its cell wall biosynthesis . Additionally, it can reduce inflammation by inhibiting the production of prostaglandins .

将来の方向性

Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis . Therefore, there is potential for future research and development in this area.

特性

IUPAC Name |

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN4O2S/c1-20-9-3-2-7(14)11-10(9)17-13(21-11)18-12(19)8-6-15-4-5-16-8/h2-6H,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUXMIAAGOPIZTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-Methylpiperazin-1-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2457304.png)

![2-[(2-Chloro-3-fluoro-6-nitrophenyl)amino]ethanol](/img/structure/B2457305.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-methylbenzamide](/img/structure/B2457312.png)

![4-chloro-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2457316.png)

![(3aS,4R,6aR)-6-[(benzyloxy)methyl]-5-fluoro-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B2457319.png)

![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2457324.png)

![[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-carbamic acid benzyl ester](/img/structure/B2457325.png)